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molecular formula C10H8O2 B190331 7-Methylcoumarin CAS No. 2445-83-2

7-Methylcoumarin

Cat. No. B190331
M. Wt: 160.17 g/mol
InChI Key: DLHXRDUXNVEIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867224B2

Procedure details

Compound 15A was prepared according to the method of example 1A utilizing compound 7-methyl-chromen-2-one. MS: 163 (M+1)+. Preparation of 3-(2-Hydroxy-4-methyl-5-thiocyanato-phenyl)-propionic acid methyl ester (Compound 15B)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-Hydroxy-4-methyl-5-thiocyanato-phenyl)-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Compound 15B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.COC(=O)CCC1C=C(SC#N)C(C)=CC=1O>>[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C2C=CC(OC2=C1)=O
Step Two
Name
3-(2-Hydroxy-4-methyl-5-thiocyanato-phenyl)-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC1=C(C=C(C(=C1)SC#N)C)O)=O
Name
Compound 15B
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC1=C(C=C(C(=C1)SC#N)C)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2CCC(OC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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